N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride
Description
This compound is a benzothiazole-tetrahydrothienopyridine hybrid with a 6-methyl substituent on the tetrahydrothienopyridine core and a p-tolylthioacetamide side chain. Its hydrochloride salt enhances solubility for pharmacological applications. The p-tolylthio group likely improves lipophilicity, aiding membrane permeability .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-methylphenyl)sulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS3.ClH/c1-15-7-9-16(10-8-15)29-14-21(28)26-24-22(17-11-12-27(2)13-20(17)31-24)23-25-18-5-3-4-6-19(18)30-23;/h3-10H,11-14H2,1-2H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXBBBKVBWXKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). This enzyme plays a crucial role in the base excision repair (BER) pathway, which is vital for maintaining genomic stability. The inhibition of APE1 has been linked to enhanced sensitivity of cancer cells to various chemotherapeutic agents.
The compound features a complex structure that includes a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine ring. These structural components are believed to facilitate interactions with the APE1 enzyme, leading to its inhibition. The proposed mechanism involves the binding of the compound to the active site of APE1, thereby obstructing its endonuclease activity.
Inhibition of APE1
Research has demonstrated that this compound exhibits low micromolar activity against APE1. Specifically, it has shown an IC50 value of approximately 2 µM in high-throughput screening assays. This level of inhibition is comparable to other known APE1 inhibitors and suggests potential for further development as an anticancer agent. The compound also potentiates the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ), indicating its ability to enhance the efficacy of existing chemotherapeutics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzothiazole and thieno[2,3-c]pyridine components can significantly influence biological activity. For instance, variations in substituents at specific positions on these rings have been shown to either enhance or diminish inhibitory potency against APE1 .
Case Studies
Several case studies have documented the biological activity of this compound:
- Cell Line Studies : In HeLa cell extracts, the compound was shown to increase the accumulation of abasic sites when treated with MMS, further confirming its role as an APE1 inhibitor. The data suggest that treatment with this compound leads to a failure in DNA repair mechanisms, resulting in increased cytotoxicity .
- In Vivo Studies : Animal studies have indicated favorable pharmacokinetic properties for this compound. Following intraperitoneal administration at a dose of 30 mg/kg in mice, significant plasma and brain exposure levels were observed, which are critical for therapeutic efficacy in treating brain tumors .
Comparative Data Table
| Compound Name | IC50 against APE1 (µM) | Effect on Cytotoxicity | Notable Structural Features |
|---|---|---|---|
| This compound | 2 | Potentiates MMS and TMZ | Benzothiazole and thieno[2,3-c]pyridine rings |
| Related Compound 1 | 1.5 | Moderate | Similar structural motifs |
| Related Compound 2 | 12 | Low | Altered substituents on benzothiazole |
Scientific Research Applications
Structural Characteristics
The compound features a unique combination of a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine structure. Recent studies have elucidated its crystal structure, revealing important details about bond lengths and angles that are crucial for understanding its reactivity and interactions with biological targets. For instance, the C=O bond length has been reported as 1.221(6) Å in related compounds, highlighting the stability of the acylated form of the molecule .
Antimicrobial Properties
Research indicates that derivatives of thienopyridine compounds exhibit promising antimicrobial activities. The compound's structural analogs have been tested against various bacterial strains and fungi. For example, studies have shown that certain thienopyridine derivatives can act as effective antiplatelet agents by inhibiting the P2Y12 ADP receptor, which is essential in preventing cardiovascular events .
Anticancer Potential
The compound and its derivatives have also been evaluated for anticancer activity. In vitro studies have demonstrated that specific derivatives can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The mechanism appears to involve interference with cellular signaling pathways crucial for cancer cell proliferation .
Molecular Docking Studies
Molecular docking studies have further elucidated how these compounds interact with their biological targets at the molecular level. For instance, docking simulations have indicated favorable binding modes with key receptors involved in antimicrobial and anticancer activities, suggesting a strong potential for drug development .
Case Study 1: Antiplatelet Activity
A study focusing on thienopyridine derivatives highlighted their role as irreversible P2Y12 antagonists. The research demonstrated that these compounds could significantly reduce platelet aggregation in vitro, which is critical for developing new antithrombotic therapies .
Case Study 2: Anticancer Activity
Another investigation into the anticancer properties of similar compounds revealed that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. These findings suggest that modifications to the thienopyridine scaffold can enhance biological activity and selectivity towards cancer cells .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of small-molecule inhibitors targeting DNA repair enzymes (e.g., APE1) or kinases (e.g., VEGFR-2). Below is a comparative analysis with structurally or functionally related analogs:
Structural and Functional Comparison Table
Key Findings
Both compounds exhibit µM-range activity, but substituents influence solubility and tissue distribution. The p-tolylthio group in the target compound likely enhances lipophilicity, favoring blood-brain barrier penetration—critical for targeting gliomas (where APE1 is overexpressed) .
VEGFR-2 vs. APE1 Selectivity Compound 6d () features a nitrobenzothiazole and thiazadiazole-thioacetamide, targeting VEGFR-2. The absence of a tetrahydrothienopyridine scaffold in 6d highlights structural determinants of kinase vs. DNA repair enzyme selectivity. The nitro group in 6d may contribute to redox-mediated cytotoxicity, contrasting with the target compound’s APE1-focused mechanism .
Antimicrobial vs. Anticancer Activity Thiouracil derivatives () exhibit broad antimicrobial activity (MIC: 0.5–8 µg/mL) but lack the fused heterocyclic systems seen in the target compound. The thioacetamide moiety in both compound classes suggests sulfur’s role in target engagement, though the benzothiazole-tetrahydrothienopyridine core confers specificity for eukaryotic enzymes (e.g., APE1) over prokaryotic targets .
Pharmacokinetic Considerations
- APE1 inhibitors like the target compound and Compound 3 () show favorable PK profiles, with detectable brain exposure in murine models. This contrasts with VEGFR-2 inhibitors (e.g., 6d), where nitro groups may increase metabolic instability .
Contradictions and Limitations
- and report divergent targets (VEGFR-2 vs. APE1), emphasizing the need for isoform-specific assays to confirm the target compound’s mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
